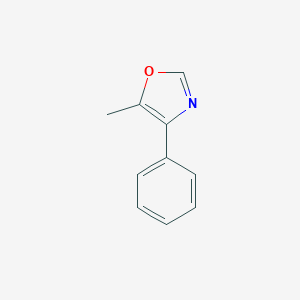

5-Methyl-4-phenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

1008-28-2 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-methyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

LWBCTCYKAUXFNI-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CO1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(N=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 4 Phenyl 1,3 Oxazole and Its Derivatives

Classical Cyclization and Condensation Reactions

The foundational methods for constructing the oxazole (B20620) core involve well-established name reactions that create the ring system from acyclic precursors. These reactions remain fundamental in organic synthesis for their reliability and versatility.

Cyclodehydration of β-Hydroxy Amides (e.g., Burgess' Reagent, Mitsunobu, DAST)

The cyclodehydration of β-hydroxy amides is a powerful strategy for forming the oxazole ring, typically proceeding through an oxazoline intermediate which is subsequently oxidized. This two-step sequence allows for the synthesis of a wide range of substituted oxazoles.

Dehydrating Agents : Reagents like Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are highly effective for the mild and efficient cyclization of β-hydroxy amides to oxazolines. nih.govorganic-chemistry.org The Burgess reagent is also employed for this transformation, promoting cyclodehydration under gentle conditions. nih.govatlanchimpharma.com These reactions typically proceed with high functional group tolerance and good to excellent yields. organic-chemistry.org

Mitsunobu Reaction : The Mitsunobu reaction provides an alternative method for the dehydrative cyclization. organic-chemistry.org It utilizes a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for intramolecular substitution by the amide nitrogen. organic-chemistry.org This reaction is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol center. organic-chemistry.orgrwth-aachen.de

Oxidation to Oxazole : Once the oxazoline is formed, it must be oxidized to the aromatic oxazole. This can be achieved in a one-pot protocol by adding an oxidizing agent after the initial cyclodehydration. organic-chemistry.org

| Reagent Class | Specific Reagent(s) | Key Features |

| Fluorinating Agents | DAST, Deoxo-Fluor | Mild conditions, high efficiency, good functional group tolerance. nih.govorganic-chemistry.org |

| Sulfonylamides | Burgess' Reagent | Gentle cyclodehydration to oxazolines. nih.govatlanchimpharma.com |

| Redox Condensation | PPh₃ / DEAD (or analogues) | Stereospecific inversion of the alcohol stereocenter. organic-chemistry.orgrwth-aachen.de |

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and direct method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones. ijpsonline.comwikipedia.org This intramolecular condensation is typically catalyzed by strong acids or dehydrating agents. To synthesize a compound such as 5-methyl-4-phenyl-1,3-oxazole, the required starting material would be N-(1-phenyl-2-oxopropyl)amide.

The reaction mechanism involves the protonation of one of the carbonyl groups, followed by intramolecular attack of the other carbonyl oxygen to form a five-membered cyclic intermediate (a hydroxydihydrooxazole). Subsequent dehydration leads to the formation of the aromatic oxazole ring. ijpsonline.comwikipedia.org A wide range of cyclodehydrating agents can be employed, with the choice of agent often influencing the reaction yield. ijpsonline.comwikipedia.org

| Dehydrating Agent | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Classic, strong acid catalyst. ijpsonline.comwikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Can lead to lower yields. ijpsonline.com |

| Phosphorus Oxychloride (POCl₃) | Inert solvent | Common dehydrating agent. ijpsonline.com |

| Polyphosphoric Acid (PPA) | Heating | Can improve yields compared to other mineral acids. ijpsonline.com |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Used in solid-phase versions of the synthesis. wikipedia.org |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in a dry ether solvent. wikipedia.orgalchetron.com

The mechanism begins with the reaction of HCl with the cyanohydrin to form an iminochloride intermediate. This intermediate is then attacked by the aldehyde's carbonyl oxygen. A subsequent intramolecular cyclization and elimination of water yields the oxazole, which often precipitates from the reaction mixture as its hydrochloride salt. wikipedia.org While the classic method is typically used for aromatic reactants, it has been applied to aliphatic compounds as well. wikipedia.orgalchetron.com

For example, the reaction of mandelic acid nitrile (the cyanohydrin of benzaldehyde) with another equivalent of benzaldehyde yields 2,5-diphenyl-oxazole. wikipedia.org

Bredereck Reaction (α-Haloketones with Amides)

The Bredereck reaction provides a straightforward route to 2,4-disubstituted or polysubstituted oxazoles through the condensation of α-haloketones with primary amides or formamide. ijpsonline.comijpsonline.comslideshare.net This method is an efficient and economical process for oxazole synthesis. ijpsonline.com

The reaction proceeds by initial N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization via intramolecular attack of the amide's carbonyl oxygen onto the ketone carbonyl carbon. A final dehydration step furnishes the aromatic oxazole ring. Using formamide as the amide component is a common way to synthesize oxazoles that are unsubstituted at the 2-position.

Van Leusen Oxazole Synthesis (Tosylmethyl Isocyanide (TosMIC) with Aldehydes)

The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org This reaction is conducted under basic conditions, often using potassium carbonate in methanol. mdpi.com

The mechanism is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl group. The adduct undergoes a spontaneous 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form an intermediate 4-tosyl-oxazoline. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the 5-substituted oxazole. organic-chemistry.orgmdpi.com This method can also be adapted to produce 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov

| Reactants | Base | Solvent | Product Type |

| Aldehyde + TosMIC | K₂CO₃ | Methanol | 5-Substituted Oxazole mdpi.com |

| Aldehyde + TosMIC + Aliphatic Halide | Base | Ionic Liquid | 4,5-Disubstituted Oxazole nih.gov |

| Aldehyde + TosMIC | Ambersep® 900(OH) Resin | DME/Methanol | 5-Substituted Oxazole mdpi.com |

Condensation Reactions Involving Amino Acid Derivatives (e.g., Hippuric Acid)

This method, known as the Erlenmeyer-Plöchl azlactone synthesis, is a classical route for preparing 4-substituted-2-phenyloxazol-5(4H)-ones, also known as azlactones. wikipedia.orgchemeurope.com These intermediates are valuable precursors for the synthesis of α-amino acids and can also be converted to fully aromatic oxazoles.

The reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. wikipedia.orgsci-hub.sescribd.com

Oxazolone Formation : Hippuric acid is first cyclized by acetic anhydride to form 2-phenyl-oxazol-5(4H)-one. wikipedia.org

Condensation : This oxazolone has acidic protons at the C4 position and undergoes a Perkin-type condensation with an aldehyde (e.g., benzaldehyde) to form a 4-benzylidene-2-phenyloxazol-5(4H)-one. wikipedia.orgjocpr.com

These azlactone products are not fully aromatic oxazoles but are key intermediates. Further chemical transformations are required to convert them into stable, aromatic oxazole derivatives.

Oxidation of Oxazolines

The synthesis of oxazoles can be effectively achieved through the oxidative aromatization of their corresponding 2-oxazoline precursors. This transformation is a crucial step in many synthetic pathways, converting the dihydro-oxazole ring into the fully aromatic oxazole core. A variety of oxidizing agents and reaction conditions have been developed to facilitate this conversion.

Historically, reagents such as manganese dioxide (MnO₂) have been employed for the oxidation of thiazolidines to thiazoles and have also found application in oxazole synthesis. Other common methods include the use of a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane. Alternative reagents like nickel peroxide (NiO₂), copper(II) bromide/DBU, and N-Bromosuccinimide (NBS) under UV light have also been successfully utilized, particularly for the oxidation of oxazolines that are unsubstituted at the C5 position.

Recent advancements have demonstrated the efficacy of heterogeneous oxidation under flow conditions, which offers advantages in terms of scalability and purification. In this approach, a solution of the oxazoline substrate is passed through a heated column packed with an oxidizing agent, such as activated MnO₂. This continuous flow method can produce the desired oxazole product in good yield, often without the need for further purification.

The table below summarizes the results for the manganese dioxide-mediated flow oxidation of various 2-aryl-oxazolines, demonstrating the versatility of this method for creating substituted oxazoles.

Table 1: Flow Oxidation of 2-Aryl-Oxazolines using Activated MnO₂

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | CO₂Me | 2-Phenyl-5-methyloxazole-4-carboxylic acid methyl ester | 79 |

| 2 | 4-ClC₆H₄ | CO₂Me | 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic acid methyl ester | 73 |

| 3 | 4-MeOC₆H₄ | CO₂Me | 2-(4-Methoxyphenyl)-5-methyloxazole-4-carboxylic acid methyl ester | 69 |

| 4 | 2-Naphthyl | CO₂Me | 2-(Naphthalen-2-yl)-5-methyloxazole-4-carboxylic acid methyl ester | 50 |

Cycloisomerization of Propargyl Amides

The cycloisomerization of propargyl amides represents a powerful and atom-economical method for the construction of the oxazole ring. This reaction involves an intramolecular cyclization of an N-propargyl amide precursor, which can be promoted by various catalysts. This strategy allows for the synthesis of a wide array of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The synthesis of this compound via this method would typically start from an appropriately substituted propargyl amide, such as N-(1-phenylprop-2-yn-1-yl)acetamide.

Different catalytic systems have been developed to effect this transformation under mild conditions:

Silica Gel (SiO₂)-Mediated Cycloisomerization : A mild and practical method utilizes silica gel to mediate the cycloisomerization of propargyl amides, affording oxazol-5-yl carbonyl compounds in good yields beilstein-journals.org.

Gold-Catalyzed Cycloisomerization : Gold catalysts are highly effective for this transformation, and their scope has been investigated with substrates containing various aliphatic, aromatic, and functional groups durham.ac.uk. This method can even be applied to molecules containing multiple propargyl amide groups to synthesize di- and trioxazoles durham.ac.uk.

Copper-Catalyzed Cycloisomerization : Copper(I) iodide (CuI) has been shown to catalyze the cycloisomerization of terminal propargyl amides to produce substituted dihydrooxazoles acs.org. In some cases, substrates containing a benzylic methylene group were oxidized to a ketone under the reaction conditions acs.org.

Zinc-Catalyzed Cycloisomerization : Zinc(II) triflate (Zn(OTf)₂) can act as both a π-acid and a σ-acid catalyst in a tandem cycloisomerization/allylic alkylation of propargyl amides with allylic alcohols.

Table 2: Catalytic Systems for Cycloisomerization of Propargyl Amides

| Catalyst | Key Features | Substrate Scope | Ref. |

|---|---|---|---|

| SiO₂ | Mild, practical method | Propargyl amides | beilstein-journals.org |

| Gold (Au) | Mechanistic aspects investigated | Aliphatic, aromatic, and functionalized propargyl amides | durham.ac.uk |

| Copper (CuI) | Good substrate scope | Terminal propargyl amides | acs.org |

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. These methods often provide high efficiency, regioselectivity, and functional group tolerance, enabling the construction of complex molecular architectures that are otherwise difficult to access. Palladium and copper are among the most versatile metals used for these transformations.

Palladium-Catalyzed Approaches

Palladium catalysts are widely employed in cross-coupling reactions and direct C-H functionalization, providing powerful tools for introducing aryl and other substituents onto the oxazole core.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction can be applied to the synthesis of 4-phenyl-substituted oxazoles by coupling a 4-halo-oxazole derivative with an arylboronic acid. A highly effective route to this compound involves a two-step sequence:

Regioselective C-4 Bromination : 5-Substituted oxazoles can undergo highly regioselective bromination at the C-4 position. The use of N,N-dimethylformamide (DMF) as the solvent has been shown to be critical in improving the C-4/C-2 bromination ratio acs.org.

Suzuki-Miyaura Coupling : The resulting 4-bromooxazoles serve as excellent coupling partners for arylboronic acids in a palladium-catalyzed Suzuki-Miyaura reaction acs.org.

This approach allows for the late-stage introduction of the phenyl group at the C-4 position of a pre-formed 5-methyl-1,3-oxazole ring. Various palladium catalysts and ligands can be used, and the reaction conditions can be optimized for specific substrates academie-sciences.frmdpi.comias.ac.in. An alternative strategy involves the preparation of oxazol-4-ylboronates, which can then be coupled with various aryl halides researchgate.net.

Table 3: Example of Suzuki-Miyaura Coupling for Oxazole Synthesis

| Oxazole Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 4-Bromo-5-(4-methoxyphenyl)oxazole | Phenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 5-(4-Methoxyphenyl)-4-phenyloxazole | 95 | acs.org |

| 4-Bromo-5-isopropyloxazole | Phenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 5-Isopropyl-4-phenyloxazole | 92 | acs.org |

Direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond into a halide or organometallic species beilstein-journals.org. However, controlling the regioselectivity of direct arylation on the oxazole ring can be challenging due to the presence of multiple C-H bonds (at C2, C4, and C5).

The general reactivity scale for electrophilic substitution on electron-rich azoles is C5 > C4 > C2 beilstein-journals.org. Direct arylation at the C4 position of the oxazole ring is often difficult to achieve with high selectivity beilstein-journals.orgacs.org. Most palladium-catalyzed direct arylation methods for oxazoles favor functionalization at the C5 or C2 positions nih.govresearchgate.net. For example, C5 arylation is often preferred in polar solvents, while C2 arylation can be favored in nonpolar solvents with specific phosphine ligands nih.gov.

Despite these challenges, some studies have investigated C4 arylation. In one instance, reacting N-phenyl-2-phenyloxazole-5-carboxamide with phenylbromide resulted in the introduction of a phenyl group at the C4 position, although this was followed by substitution at the C5 position, leading exclusively to the 2,4,5-triphenyloxazole beilstein-journals.org. Another study explored the triarylation of simple azoles, including at the C4 position, using a specific palladium-phenanthroline catalyst system at high temperatures acs.org. These results suggest that direct C4 arylation is possible but may require specific directing groups or forcing conditions and often faces competition from reactions at other positions.

Table 4: Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazoles

| Position | Catalyst / Conditions | Reactivity | Notes | Ref. |

|---|---|---|---|---|

| C5 | Pd(PPh₃)₄ / KOAc | High | Pioneering work by Ohta on pyrazinylation | beilstein-journals.org |

| C5 | Pd catalyst / Phosphines 5 or 6 / Polar solvent | Preferred | General method for C5-selective arylation | nih.gov |

| C2 | Pd catalyst / Phosphine 3 / Nonpolar solvent | Preferred | General method for C2-selective arylation | nih.gov |

Copper-Catalyzed Reactions

Copper catalysts offer a more economical and sustainable alternative to palladium for certain synthetic transformations. They have been successfully employed in various reactions for the synthesis and functionalization of oxazoles.

One significant application is the intramolecular cyclization of functionalized enamides . An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been developed where the key step is a copper-catalyzed intramolecular cyclization of a β-(methylthio)enamide intermediate acs.orgnih.govacs.orgresearchgate.net. These enamides are generated from the ring-opening of 4-methylene-2-phenyl-5-oxazolone precursors with various nucleophiles, allowing for the introduction of diverse functionalities at the 4-position of the final oxazole product acs.orgnih.govacs.org.

Copper is also used in direct C-H arylation reactions . Copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has been demonstrated using triphenylphosphine as a ligand beilstein-journals.org. Similarly, CuI/PPh₃-based catalysts have been shown to be effective for the direct 2-arylation of benzoxazoles with aryl bromides nih.gov. More recently, a dual-catalytic system combining a ligand-free copper(I) catalyst with a photoredox catalyst has been used for the visible light-induced C-H arylation of various azoles, including oxazoles rsc.org. However, similar to palladium catalysis, copper-catalyzed direct arylations often exhibit a preference for the C2 or C5 positions over the C4 position beilstein-journals.orgnih.gov.

Table 5: Overview of Copper-Catalyzed Reactions for Oxazole Synthesis

| Reaction Type | Catalyst System | Substrates | Key Feature | Ref. |

|---|---|---|---|---|

| Intramolecular Cyclization | Cu(OAc)₂ / PPh₃ / K₂CO₃ | Functionalized enamides | Forms 2-phenyl-4,5-substituted oxazoles | acs.orgnih.govacs.org |

| Direct C-H Arylation | Cu(I) / PPh₃ | 5-Arylated oxazoles, aryl iodides | C2-selective arylation | beilstein-journals.org |

| Direct C-H Arylation | CuI / PPh₃ | Benzoxazoles, aryl bromides | C2-selective arylation | nih.gov |

Oxidative Cyclization of Enamides

The oxidative cyclization of enamides represents a powerful and direct route to substituted oxazoles. This methodology involves an intramolecular C-O bond formation from an enamide precursor, facilitated by an oxidizing agent.

One prominent method utilizes hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the cyclization. This approach is valued for being metal-free and proceeding under mild conditions. The reaction of appropriately substituted enamides with PIDA leads to the formation of functionalized oxazoles in moderate to good yields, demonstrating broad substrate scope. acs.org

Copper-catalyzed oxidative cyclization offers another efficient pathway. This method achieves the synthesis of 2,5-disubstituted oxazoles through a vinylic C-H bond functionalization at room temperature. researchgate.net A two-step protocol has also been reported for 2-phenyl-4,5-substituted oxazoles, which features an intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides as the critical step. researchgate.netnih.gov These enamides are themselves derived from the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. nih.gov

Furthermore, N-Bromosuccinimide (NBS) in the presence of dimethyl sulfide (Me₂S) and a mild base can be used for the annulation of enamides into 2,5- and 2,4,5-substituted oxazoles. researchgate.net This one-pot reaction is tolerant of a wide variety of substituents. researchgate.net

| Method | Oxidant/Catalyst | Key Features | Products |

| Hypervalent Iodine | Phenyliodine diacetate (PIDA) | Metal-free, mild conditions | Functionalized oxazoles acs.org |

| Copper Catalysis | Copper(II) salts | Vinylic C-H functionalization at room temperature | 2,5-disubstituted oxazoles researchgate.net |

| NBS/Me₂S | N-Bromosuccinimide/Dimethyl sulfide | One-pot, tolerant of various substituents | 2,5- and 2,4,5-substituted oxazoles researchgate.net |

Coupling of α-Diazoketones with Amides

The reaction between α-diazoketones and amides provides a versatile route to 2,4-disubstituted oxazoles. This transformation can be catalyzed by various metal salts or Brønsted acids.

Copper(II) triflate (Cu(OTf)₂) is an effective catalyst for this coupling, typically conducted in solvents like 1,2-dichloroethane. The reaction often proceeds with good yields upon heating. ijpsonline.comorganic-chemistry.org For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved with an 87% yield by heating the reaction mixture from 25°C to 80°C. ijpsonline.com

Alternatively, a metal-free approach using a Brønsted acid catalyst such as trifluoromethanesulfonic acid (TfOH) has been developed. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This method allows for the synthesis of 2,4-disubstituted oxazoles under mild conditions and demonstrates good functional group tolerance and broad substrate scope, with over 40 examples reported yielding good to excellent results. acs.orgorganic-chemistry.org Mechanistic studies suggest that a key intermediate in this process is 2-oxo-2-phenylethyl trifluoromethanesulfonate. acs.orgorganic-chemistry.org

| Catalyst | Reaction Conditions | Advantages | Reference |

| Copper(II) triflate (Cu(OTf)₂) | 1,2-dichloroethane, 25°C to 80°C | Convenient, good yields | ijpsonline.comorganic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | 1,2-dichloroethane, 10 mol% catalyst | Metal-free, mild conditions, broad scope, good functional tolerance | acs.orgnih.govorganic-chemistry.org |

Gold-Catalyzed Heterocyclization and Oxidative Annulation

Gold catalysts have emerged as powerful tools for the synthesis of oxazoles due to their unique ability to activate alkynes and other unsaturated systems. These reactions often proceed with high efficiency and regioselectivity under mild conditions.

One strategy involves the gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, leading to fully-substituted oxazoles. nih.gov This protocol is noted for its use of readily available starting materials and scalability. nih.gov Another approach is the gold-catalyzed reaction of carboxamides with propynals, which selectively produces 2,5-disubstituted oxazoles. researchgate.net This method contrasts with similar reactions using terminal alkynes that yield 2,4-disubstituted products. researchgate.net

Gold-catalyzed oxidative annulation provides another route. For example, the reaction of alkynyl thioethers with nucleophilic nitrenoids, catalyzed by gold, gives convergent and regioselective access to densely substituted oxazoles. d-nb.info This method is significant as it provides reactivity that previously required strong donor-substituted alkynes like ynamides. d-nb.info Additionally, the combination of gold catalysis with an oxidant like 4-MeO-TEMPO enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| [3+2] Cycloaddition | Alkynyl triazenes, Dioxazoles | JohnPhosAuCl / AgOTf | High regioselectivity, mild conditions nih.gov |

| Heterocyclization | Carboxamides, Propynals | Ph₃PAuCl / KB(C₆F₅)₄ | Selective for 2,5-disubstitution researchgate.net |

| Oxidative Annulation | Alkynyl thioethers, Nucleophilic nitrenoids | Dichloro(pyridine-2-carboxylato)gold | Access to densely functionalized oxazoles d-nb.info |

| Oxidative Cyclization | Internal N-propargylamides | Gold catalyst / 4-MeO-TEMPO | Synthesis of 5-oxazole ketones organic-chemistry.org |

Nickel-Catalyzed Processes

Nickel-catalyzed reactions offer a cost-effective and efficient alternative for constructing the oxazole ring and its derivatives. These methods often involve cross-coupling reactions that allow for the introduction of various substituents onto the oxazole core.

A notable application is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with a range of organozinc reagents. nih.govacs.org This C-S activation strategy, using catalysts like NiCl₂(PPh₃)₂, provides a direct route to 2-substituted oxazoles. acs.org For example, 2-benzyl-oxazole was synthesized in 86% yield via this method. acs.org The protocol has been extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.govacs.org

Nickel catalysts are also employed in acceptorless dehydrogenative coupling reactions for the synthesis of benzoxazoles, which are structurally related to oxazoles. rsc.org Additionally, nickel acetate has been used to catalyze the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in an aqueous medium at room temperature, highlighting the utility of nickel in green synthetic approaches. thaiscience.inforesearchgate.net

| Reaction Type | Substrates | Catalyst | Product |

| Cross-Coupling (C-S activation) | 2-Methylthio-oxazole, Organozinc reagents | NiCl₂(PPh₃)₂ | 2-Substituted and 2,5-disubstituted oxazoles nih.govacs.org |

| Dehydrogenative Coupling | Alcohols, 2-Aminophenol | [Ni(MeTAA)] | Benzoxazoles rsc.org |

| Three-Component Cyclocondensation | Aldehydes, β-Ketoesters, Hydroxylamine hydrochloride | Ni(OAc)₂·H₂O | 3,4-Disubstituted isoxazole-5(4H)-ones thaiscience.inforesearchgate.net |

Emerging and Green Chemistry Approaches

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and ultrasonication are two such techniques that have been successfully applied to the synthesis of oxazoles.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.gov

The van Leusen oxazole synthesis, a classical method involving the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), has been adapted to microwave conditions. semanticscholar.org For example, a highly efficient two-component [3+2] cycloaddition of aldehydes with TosMIC using potassium phosphate as a base in isopropanol under microwave irradiation yields 5-substituted oxazoles. acs.org This reaction proceeds rapidly, with a 96% yield of 5-phenyl oxazole achieved in just 8 minutes at 65°C and 350 W. acs.org

Microwave assistance has also been applied to the synthesis of various oxazole-containing scaffolds. For instance, 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives were produced in good yield via a Suzuki reaction under microwave irradiation. ijpsonline.com Furthermore, the cyclodehydration of N,N'-diacylhydrazines to form 1,3,4-oxadiazole derivatives, a related class of heterocycles, is also efficiently promoted by microwaves. mdpi.comresearchgate.net

| Reaction | Reactants | Conditions | Yield | Time |

| [3+2] Cycloaddition | Aldehyde, TosMIC, K₃PO₄ | Isopropanol, 65°C, 350 W | 96% (for 5-phenyl oxazole) | 8 min acs.org |

| Suzuki Coupling | 4-(4-bromophenyl)-2,5-dimethyloxazole, Phenylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, DMF | Good | Not specified ijpsonline.com |

| Cyclodehydration | N,N'-diacylhydrazine | POCl₃ | Satisfactory | 1-12 h (conventional heating) |

Ultrasonication Methods

Ultrasonication, the application of ultrasound energy to a chemical reaction, offers another green alternative to conventional methods. This technique, known as sonochemistry, can accelerate reactions, improve yields, and allow for milder reaction conditions, often by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netacademie-sciences.fr

The synthesis of various heterocyclic compounds, including oxazole derivatives, has been shown to be more efficient under ultrasonic irradiation due to shorter reaction times and higher yields. ijpsonline.com For example, the synthesis of aminooxazole derivatives using a deep eutectic solvent as the medium was significantly faster and higher-yielding with ultrasound assistance (90% yield in 8 minutes) compared to conventional heating (69% yield in 3.5 hours). researchgate.net

Ultrasonication has also been employed in one-pot, multi-component reactions to synthesize complex molecules containing the oxazole or isoxazole core. A one-pot, three-component approach for synthesizing novel azo-isoxazolines in water was successfully carried out under ultrasonic cavitation at room temperature, with reactions completing in 25-30 minutes in good to excellent yields (75-90%). mdpi.com These methods highlight the potential of ultrasound to facilitate efficient and environmentally benign synthetic pathways. researchgate.netmdpi.com

| Reaction Type | Key Features | Yield | Time |

| Aminooxazole Synthesis | Deep eutectic solvent medium | 90% | 8 min researchgate.net |

| Three-Component Isoxazoline Synthesis | One-pot, in water, room temperature | 75-90% | 25-30 min mdpi.com |

| General Heterocycle Synthesis | Short reaction time, high yield, mild environment | Varies | Varies ijpsonline.com |

Biocatalysis and Enzyme-Mediated Synthesis

The application of biocatalysis in the synthesis of heterocyclic compounds is a burgeoning field, offering a green and highly selective alternative to traditional chemical methods. While specific enzymatic routes to this compound are not extensively documented, the use of enzymes, particularly lipases, in the formation of related heterocyclic structures suggests a promising avenue for exploration.

Lipases are versatile enzymes known for their catalytic activity in a wide range of organic reactions beyond their natural function of fat hydrolysis. Their potential in heterocyclic synthesis is demonstrated by their use in the formation of thiazole and dihydrothiophene derivatives. For instance, lipase has been employed as a catalyst in the ultrasound-assisted synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides in an aqueous medium nih.gov. This reaction proceeds through a lipase-catalyzed condensation, showcasing the enzyme's ability to facilitate C-S and C-N bond formation.

A plausible mechanism for such lipase-catalyzed reactions involves the enzyme's active site promoting the necessary bond formations for cyclization. In the context of thiazole synthesis from an α-haloketone and a thioamide, the lipase could facilitate the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by an enzyme-assisted cyclization and dehydration to form the thiazole ring.

While direct enzymatic synthesis of this compound has yet to be reported, the principles demonstrated in the synthesis of other azoles can be extrapolated. A potential biocatalytic approach could involve the lipase-catalyzed condensation of a suitably functionalized precursor, such as an α-acylamino ketone. The enzyme's chiral pocket could offer high stereoselectivity in the synthesis of chiral oxazole derivatives.

Table 1: Examples of Lipase-Catalyzed Synthesis of Heterocycles

| Enzyme | Substrates | Product | Reaction Conditions | Yield (%) | Reference |

| Lipase | Arylethanones, Thioamide, KBrO₃ | 2,4-Disubstituted thiazoles | Water, Ultrasound | High | nih.gov |

| Porcine Pancreatic Lipase (PPL) | β-Ketothioamides, β-Nitrostyrenes | Tetrasubstituted dihydrothiophenes | Ethanol, 30°C | 80-96 | mdpi.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. Microwave irradiation has emerged as a powerful tool in this domain, often enabling rapid, efficient, and solvent-free synthesis of heterocyclic compounds, including oxazoles.

The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a copper-catalyzed, solvent-free oxidative annulation of α-methylene ketones and benzylamines under a molecular oxygen atmosphere acs.orgorganic-chemistry.org. This method is notable for its efficiency and environmental friendliness, proceeding at mild temperatures to afford various arylated oxazoles. The reaction likely proceeds through the formation of a keto-imine intermediate followed by an anionic-type mechanism.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the van Leusen oxazole synthesis. For instance, the reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base can be carried out under microwave irradiation to yield 5-substituted oxazoles nih.govacs.org. While often performed in a solvent like isopropanol, the significant rate enhancement provided by microwaves can, in some cases, allow for the reduction or elimination of the solvent. A study demonstrated the gram-scale synthesis of 5-phenyl oxazole in high yield (96%) after just 8 minutes of microwave irradiation at 65°C nih.govacs.org.

Furthermore, solvent-free synthesis of benzoxazole derivatives has been reported via the microwave-assisted condensation of 2-aminophenols with aromatic aldehydes using iodine as an oxidant scienceandtechnology.com.vn. This protocol highlights the potential for extending solvent-free microwave conditions to the synthesis of a broad range of oxazole-containing structures.

Table 2: Solvent-Free and Microwave-Assisted Oxazole Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| α-Methylene ketones, Benzylamines | CuI, Et₃N, O₂ | Solvent-free, Mild temperature | 2,4,5-Trisubstituted oxazoles | High | acs.orgorganic-chemistry.org |

| Benzaldehyde, TosMIC | K₃PO₄ | Isopropanol, Microwave (65°C, 8 min) | 5-Phenyl oxazole | 96 | nih.govacs.org |

| 2-Amino-4-methylphenol, Aromatic aldehydes | I₂, K₂CO₃ | Solvent-free, Microwave (120°C, 10 min) | 2,5-Disubstituted benzoxazoles | 67-90 | scienceandtechnology.com.vn |

Use of Ionic Liquids in Synthesis

Ionic liquids (ILs) have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. Their application in the synthesis of oxazoles has been demonstrated to improve reaction efficiency and sustainability.

An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids as the reaction medium organic-chemistry.org. This method allows for the preparation of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in high yields. The use of ionic liquids such as [bmim]Br, [bmim][BF₄], and [bmim][PF₆] was investigated, with [bmim]Br proving to be the most effective. A key advantage of this protocol is the ability to recycle and reuse the ionic liquid for up to six runs without a significant loss in product yield organic-chemistry.org. The reaction proceeds at room temperature, and the choice of base (K₂CO₃) was found to be crucial for avoiding byproduct formation organic-chemistry.org. This method is particularly effective for primary and secondary aliphatic halides, while aromatic aldehydes bearing electron-withdrawing groups exhibit higher reactivity organic-chemistry.org.

The van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles in an ionic liquid involves the reaction of TosMIC with an aldehyde and an aliphatic halide nih.govmdpi.com. The ionic liquid acts as both the solvent and a promoter for the reaction. Furthermore, the use of a piperidine-appended imidazolium ionic liquid as a task-specific base has been reported for the synthesis of C₅-substituted oxazoles, which can then undergo further functionalization through Suzuki, Heck, and Sonogashira coupling reactions nih.gov. This highlights the versatility of ionic liquids in facilitating multi-step synthetic sequences in a one-pot manner.

Table 3: Oxazole Synthesis in Ionic Liquids via van Leusen Reaction

| Aldehyde | Aliphatic Halide | Ionic Liquid | Base | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl bromide | [bmim]Br | K₂CO₃ | 4-Ethyl-5-phenyl-1,3-oxazole | 85 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Methyl iodide | [bmim]Br | K₂CO₃ | 4-Methyl-5-(4-chlorophenyl)-1,3-oxazole | 92 | organic-chemistry.org |

| Various aldehydes | Various halides | Imidazolium-ILs | [PAIM][NTf₂] | C₅-Substituted oxazoles | High | nih.gov |

Other Advanced Synthetic Methodologies

Beyond the aforementioned techniques, several other advanced methodologies have been developed for the efficient synthesis of this compound and its derivatives. These methods often employ novel reagents and reaction cascades to construct the oxazole core with high precision and in good yields.

The aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl compound, is a powerful tool for the formation of C=N bonds and has been ingeniously applied to the synthesis of N-heterocycles wikipedia.orgscispace.com. A notable application of this chemistry is the unexpected one-pot synthesis of 2,4,5-trisubstituted oxazoles from the tandem reaction of a vinyliminophosphorane with various acyl chlorides acs.org.

This reaction proceeds without a catalyst under mild conditions, offering a simple and efficient route to highly substituted oxazoles. The proposed mechanism involves the initial formation of an amide intermediate from the reaction of the vinyliminophosphorane and the acyl chloride. This is followed by an intramolecular Michael addition and subsequent isomerization under acidic conditions to yield the final oxazole product. This methodology has been shown to be effective for a range of acyl chlorides, providing the corresponding oxazoles in good yields.

Table 4: Iminophosphorane-Mediated Synthesis of 2,4,5-Trisubstituted Oxazoles

| Vinyliminophosphorane Precursor | Acyl Chloride | Product | Yield (%) | Reference |

| (E)-(2-azido-1-phenylvinyl)benzene | 4-Chlorobenzoyl chloride | 2-(4-Chlorophenyl)-5-phenyloxazol-4-ylmethanol | 79 | acs.org |

| (E)-(2-azido-1-phenylvinyl)benzene | 4-Fluorobenzoyl chloride | 2-(4-Fluorophenyl)-5-phenyloxazol-4-ylmethanol | 75 | acs.org |

A common and effective strategy for the synthesis of substituted oxazoles involves the cyclization of functionalized acyclic precursors. The halogenation of ketones, which can serve as key building blocks, is a critical step in many of these synthetic routes. For the synthesis of this compound, a potential precursor is 1-phenylpropan-2-one (phenylacetone).

The α-halogenation of ketones like phenylacetone can be achieved using various brominating agents. The reaction typically proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source. This functionalization introduces a leaving group at the α-position, which is essential for subsequent cyclization reactions. For example, an α-bromoketone can react with a primary amide in the Blümlein-Lewy synthesis to form the oxazole ring.

A more advanced approach involves the "halogen dance" isomerization on a pre-formed oxazole ring to synthesize 2,4,5-trisubstituted-1,3-oxazoles nih.gov. This method utilizes the kinetic deprotonation of a bromo-substituted oxazole followed by isomerization to introduce substituents at different positions. While this method functionalizes the oxazole ring itself, the principle of using halogenated intermediates is a cornerstone of many synthetic strategies.

Table 5: Synthesis of Oxazoles from Halogenated Precursors

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| α-Haloketone | Primary amide | Blümlein-Lewy synthesis | Substituted oxazole | researchgate.net |

| 5-Bromo-2-phenylthio-1,3-oxazole | LDA, Electrophile | Halogen dance isomerization | 2,4,5-Trisubstituted-1,3-oxazoles | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of substituted oxazoles.

An annulation-based multicomponent synthesis of 2,4-disubstituted oxazoles has been reported using a ketone, dimethyl sulfoxide (DMSO), and ammonium persulfate researchgate.net. In this reaction, DMSO serves as both a solvent and an oxygen donor. This protocol offers a regioselective route to 2,4-disubstituted oxazoles from readily available starting materials.

The van Leusen reaction itself can be considered a three-component reaction when an aldehyde, TosMIC, and an aliphatic halide are reacted in a one-pot synthesis to produce 4,5-disubstituted oxazoles, as demonstrated in ionic liquids organic-chemistry.orgnih.govmdpi.com. This approach is particularly powerful as it allows for the rapid construction of molecular complexity from simple starting materials.

Furthermore, a palladium-catalyzed direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by a cyclization sequence provides a flexible route to trisubstituted oxazole derivatives nih.gov. While not a classical one-pot MCR, this tandem reaction sequence efficiently combines multiple bond-forming events to construct the oxazole core.

Table 6: Multi-Component and Tandem Reactions for Oxazole Synthesis

| Reactants | Catalyst/Reagent | Product | Key Features | Reference |

| Ketone, DMSO, (NH₄)₂S₂O₈ | TBAI | 2,4-Disubstituted oxazoles | Annulation reaction, DMSO as oxygen donor | researchgate.net |

| Aldehyde, TosMIC, Aliphatic halide | K₂CO₃ in Ionic Liquid | 4,5-Disubstituted oxazoles | One-pot van Leusen synthesis | organic-chemistry.orgnih.govmdpi.com |

| Heteroarene, O-Acyl cyanohydrin | Palladium catalyst | 2,4,5-Trisubstituted oxazoles | C-H activation/cyclization sequence | nih.gov |

Reactivity and Reaction Mechanisms of 5 Methyl 4 Phenyl 1,3 Oxazole and Its Derivatives

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole (B20620) ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of activating groups can facilitate such reactions.

Regioselectivity on the Oxazole Ring (e.g., C-5 Position)

In unsubstituted or less substituted oxazoles, electrophilic attack preferentially occurs at the C-4 or C-5 positions, which are more electron-rich compared to the C-2 position. The general order of reactivity for electrophilic substitution is C-4 > C-5 > C-2. For 5-methyl-4-phenyl-1,3-oxazole, the C-4 and C-5 positions are already occupied by a phenyl and a methyl group, respectively. This substitution pattern directs any potential electrophilic attack to the C-2 position, which is the most electron-deficient carbon atom in the ring. While inherently less reactive, the C-2 position becomes the only available site for direct electrophilic substitution on the heterocyclic core.

| Position | General Reactivity | Reactivity in this compound |

|---|---|---|

| C-2 | Least reactive | Primary site for substitution due to blockage of C-4 and C-5 |

| C-4 | Most reactive | Substituted with a phenyl group |

| C-5 | Moderately reactive | Substituted with a methyl group |

Influence of Substituents on Reactivity

The substituents on the oxazole ring play a crucial role in determining its reactivity towards electrophiles. Electron-donating groups (EDGs) increase the electron density of the ring, thereby activating it for electrophilic substitution. In the case of this compound, both the methyl group at the C-5 position and the phenyl group at the C-4 position are considered activating groups.

The methyl group is a weak electron-donating group through an inductive effect. The phenyl group at C-4 can also act as an activating group, particularly if it directs electrophiles to the oxazole ring. This increased electron density makes the oxazole ring more nucleophilic and thus more susceptible to attack by electrophiles. An example of an electrophilic substitution that could potentially occur at the C-2 position of this compound, given its activated nature, is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic and heterocyclic compounds. cambridge.orgijpcbs.comorganic-chemistry.orgwikipedia.orgresearchgate.net

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl | C-5 | Electron-donating (inductive) | Activation of the oxazole ring |

| Phenyl | C-4 | Activating | Activation of the oxazole ring |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring are generally infrequent and typically require the presence of a good leaving group. The electron-deficient nature of the C-2 position makes it the most likely site for nucleophilic attack.

Reactivity at Ring Positions (C-2, C-4, C-5)

The reactivity of the ring positions towards nucleophiles follows the order C-2 > C-5 > C-4. The C-2 position is the most electrophilic due to the adjacent electron-withdrawing nitrogen and oxygen atoms. Therefore, if a suitable leaving group, such as a halogen, were present at the C-2 position of a this compound derivative, it would be the most susceptible to displacement by a nucleophile. Direct nucleophilic substitution on the unsubstituted this compound is unlikely. However, deprotonation at the C-2 position can be achieved with a strong base, forming an organolithium species that can then react with electrophiles.

Substitution at Exocyclic Positions (e.g., Benzylic)

Substitution at exocyclic positions, such as the methyl group at C-5 and the phenyl group at C-4, provides a more viable pathway for functionalization. The protons of the C-5 methyl group can be abstracted by a strong base, such as n-butyllithium, to form a lithiated species. cdnsciencepub.comresearchgate.net This carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group. This process is known as lateral lithiation.

The benzylic protons of the C-4 phenyl group are not directly attached to the oxazole ring and their reactivity is more characteristic of toluene and its derivatives. However, functionalization at the benzylic position is a well-established strategy in organic synthesis and could potentially be applied to this compound under appropriate conditions, such as radical halogenation with N-bromosuccinimide (NBS) or oxidation. nih.govliv.ac.ukrsc.org

Oxidation Reactions

The oxazole ring in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. These reactions can involve the heterocyclic ring itself or the exocyclic substituents.

Oxidation of the oxazole ring often results in ring cleavage. Strong oxidizing agents can break open the ring. Photo-oxidation with singlet oxygen is a well-studied reaction for oxazoles. cdu.edu.au This reaction typically proceeds through a [4+2] cycloaddition of singlet oxygen across the C-2 and C-5 positions of the oxazole ring to form an unstable endoperoxide. This intermediate then rearranges to form ring-opened products, such as triamides. cdu.edu.au

The substituents on the ring can also be targets for oxidation. The methyl group at the C-5 position could potentially be oxidized to a hydroxymethyl, formyl, or carboxyl group using appropriate oxidizing agents. Similarly, the benzylic position of the C-4 phenyl group could be oxidized. For instance, reagents like potassium permanganate (KMnO4) are known to oxidize benzylic carbons. nih.govliv.ac.uk Furthermore, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) could potentially lead to the formation of N-oxides, although ring oxidation is also a possibility. wikipedia.orgrsc.org

| Reaction Type | Reagent | Potential Site of Reaction | Expected Outcome |

|---|---|---|---|

| Photo-oxidation | Singlet Oxygen (1O2) | Oxazole Ring (C-2 and C-5) | Ring cleavage to form triamides via an endoperoxide intermediate |

| Strong Oxidation | KMnO4 | Oxazole Ring, C-5 Methyl, C-4 Phenyl (benzylic) | Ring cleavage and/or oxidation of substituents |

| Peroxy Acid Oxidation | mCPBA | Nitrogen atom, Oxazole Ring | N-oxide formation or ring oxidation |

Reduction Reactions

The reduction of the this compound ring can lead to the formation of oxazolines. While the oxazole ring is relatively stable to some reducing agents, catalytic hydrogenation offers a pathway to its partial reduction. slideshare.net Specifically, substituted oxazoles can be hydrogenated to the corresponding chiral oxazolines with high enantioselectivity. nih.govacs.org This transformation is achieved using a chiral ruthenium catalyst, such as one generated from Ru(η3-methallyl)2(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. nih.govacs.org This method represents a significant advancement in the catalytic asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms. nih.govacs.org

The resulting optically active oxazolines are valuable intermediates. For example, they can be converted to chiral β-amido alcohols through acidic hydrolysis without significant loss of their enantiopurity. acs.org This highlights the synthetic utility of oxazole reduction in preparing enantiomerically enriched compounds. acs.org

Deprotonation and Subsequent Functionalization (e.g., Alkylation)

Deprotonation of the oxazole ring is a key strategy for its functionalization. The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com Consequently, deprotonation typically occurs at the C2 position using a strong base. wikipedia.orgcutm.ac.in However, the resulting 2-lithiooxazoles are often unstable and can exist in equilibrium with ring-opened isonitrile species. cutm.ac.inpharmaguideline.comresearchgate.net This ring cleavage can be a significant side reaction, complicating subsequent functionalization. pharmaguideline.comresearchgate.net

To overcome this challenge, specific lithiation methods have been developed. For instance, the use of lithium diethylamide has been shown to selectively generate 2-(lithiomethyl)oxazoles from 2-methyloxazoles. acs.orgacs.org This selectivity arises because diethylamine can mediate the equilibration of the kinetically formed 5-lithiooxazole to the more thermodynamically stable 2-(lithiomethyl)oxazole. acs.orgacs.org This approach has proven effective for subsequent alkylation reactions, allowing for the formation of C-C bonds at the methyl group attached to the C2 position of the oxazole ring. acs.orgacs.org

The choice of base is critical in determining the regioselectivity of lithiation and subsequent alkylation. While n-butyllithium and lithium diisopropylamide (LDA) can lead to mixtures of products or favor lithiation at the C5 position, lithium diethylamide often provides high selectivity for the desired 2-(lithiomethyl)oxazole. acs.orgacs.org The resulting lithiated species can then react with various electrophiles, such as aldehydes, to form functionalized oxazole derivatives. acs.org

Table 1: Regioselectivity of Lithiation-Alkylation of 2-Methyloxazoles with Different Bases

| Substrate | Base | Product Ratio (2-ethyl : 2,5-dimethyl) |

|---|---|---|

| 2-Methyl-4,5-diphenyloxazole | n-BuLi | - (selective for 5-methylation) |

| 2-Methyl-4,5-diphenyloxazole | LDA | - (non-selective) |

| 2-Methyl-4,5-diphenyloxazole | LiNEt2 | - (selective for 2-ethylation) |

| 2-Methyl-4-phenyloxazole | n-BuLi | - (non-selective) |

| 2-Methyl-4-phenyloxazole | LDA | - (non-selective) |

| 2-Methyl-4-phenyloxazole | LiNEt2 | - (selective for 2-ethylation) |

Data adapted from research on selective lithiation of 2-methyloxazoles. acs.orgacs.org

Acylation and N-Alkylation Reactions

The nitrogen atom at the 3-position of the oxazole ring exhibits pyridine-like basicity, making it susceptible to reactions with electrophiles. pharmaguideline.com N-alkylation of the oxazole ring occurs at this position, leading to the formation of quaternary N-alkyloxazolium salts when treated with alkylating agents. tandfonline.compharmaguideline.com Similarly, N-acylation can occur at the 3-position, demonstrating the reactivity of this nitrogen towards acylating agents. tandfonline.com

The formation of these oxazolium salts is significant as it can activate the oxazole ring for other reactions. For example, the resulting oxazolium cation is more electron-deficient, which can facilitate its participation in certain cycloaddition reactions. acs.org

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in Diels-Alder reactions, providing a valuable route for the synthesis of pyridine and furan derivatives. wikipedia.orgpharmaguideline.comresearchgate.net In these [4+2] cycloaddition reactions, the oxazole reacts with a dienophile, such as an alkene or alkyne. pharmaguideline.com The initial cycloadduct can then undergo further transformations, often involving the loss of a small molecule, to yield the final aromatic product. researchgate.net

The reactivity of the oxazole ring as a diene can be enhanced by the presence of electron-donating substituents. pharmaguideline.com Conversely, the reaction can be facilitated by activating the oxazole nitrogen through protonation or alkylation, which lowers the energy of the LUMO of the diene, making it more reactive towards the dienophile in an inverse-electron-demand Diels-Alder reaction. acs.orgresearchgate.netfigshare.com The intramolecular version of the Diels-Alder reaction of oxazoles has been particularly useful in the synthesis of complex natural products. thieme-connect.com

Table 2: Examples of Dienophiles in Oxazole Diels-Alder Reactions

| Dienophile | Resulting Product Class |

|---|---|

| Alkenes | Pyridines |

| Alkynes | Furans |

| Heterodienophiles | Various Heterocycles |

This table summarizes the general outcomes of Diels-Alder reactions involving oxazoles. pharmaguideline.comresearchgate.net

Photo-Induced Rearrangements and Isomerizations

Isoxazole-Oxazole Photoisomerization Mechanisms (e.g., Azirine and Nitrile-Ylide Intermediates)

The photoisomerization of isoxazoles to oxazoles is a well-documented photochemical rearrangement that proceeds through several key intermediates. aip.orgnih.govacs.org Upon UV irradiation, the isoxazole undergoes cleavage of the weak N-O bond, leading to the formation of a vinylnitrene diradical. aip.org This intermediate can then rapidly cyclize to form a 2H-azirine. aip.orgnih.gov

The 2H-azirine is a crucial, albeit often unstable, intermediate in this transformation. aip.org Subsequent cleavage of the C-C bond in the azirine ring results in the formation of a nitrile ylide. aip.orgnih.govacs.orgrsc.org This nitrile ylide is a 1,3-dipolar species that can then undergo a 1,5-electrocyclization to form the final oxazole product. nih.govacs.orgresearchgate.net

The existence of the nitrile ylide intermediate has been confirmed through low-temperature matrix isolation studies, where it could be trapped and characterized spectroscopically. nih.govacs.orgresearchgate.net The specific pathway and the stability of the intermediates can be influenced by the substituents on the heterocyclic ring. chemrxiv.org While this rearrangement is a general pathway, in some cases, the azirine intermediate can be isolated or trapped, and in other instances, different photochemical pathways may compete. aip.orgnih.gov

Figure 1: Proposed Mechanism for the Photoisomerization of Isoxazole to Oxazole Isoxazole --(hν)--> [Vinylnitrene] --> 2H-Azirine --> [Nitrile Ylide] --> Oxazole

Photolysis Pathways of Oxazoles

Oxazole rings can undergo photolysis, leading to various products depending on the reaction conditions and the substituents on the ring. tandfonline.com Photo-oxidation of substituted oxazoles, for instance, can lead to a mixture of isomeric products. tandfonline.com The photochemical rearrangement of 4-acyloxazoles, known as the Cornforth rearrangement, is a thermal process but highlights the potential for bond reorganization within the oxazole system. wikipedia.org

Theoretical studies on the photochemical transposition of oxazole suggest complex excited-state dynamics. acs.org The photolysis can lead to ring-cleavage and the formation of different isomeric structures. For example, visible light-mediated photolysis of 5-alkoxyoxazoles in the presence of an azide source can result in oxidative ring-opening and the formation of azidated products. rsc.org Similarly, photochemical reactions with N,N-dimethylanilines can lead to ring cleavage and the formation of N-alkylated anilines. rsc.org These reactions demonstrate that the photolysis of oxazoles can provide pathways to novel functionalized molecules through oxidative C-N bond formation coupled with ring cleavage. rsc.org

Derivatization and Functional Group Interconversions of this compound

The inherent reactivity of the oxazole ring, influenced by the electron-donating methyl group at C5 and the phenyl group at C4, allows for a variety of derivatization and functional group interconversion reactions. These transformations are crucial for synthesizing novel analogs with modified properties and for introducing functionalities that enable further chemical modifications. Key strategies include the conversion of halogenated intermediates, reactions with nucleophiles, direct functionalization of C-H bonds, and carbonylation or cyanation reactions.

Conversion of Halogenated Oxazoles

Halogenated derivatives of this compound are versatile intermediates for a range of functional group interconversions, primarily through cross-coupling and nucleophilic substitution reactions. The position of the halogen on the oxazole ring dictates its reactivity, with the C2 position being the most susceptible to nucleophilic attack due to its electron-deficient nature. The order of reactivity for nucleophilic substitution on the oxazole ring is generally C2 > C4 > C5. semanticscholar.org

A key strategy for derivatization involves the regioselective halogenation of the oxazole core, followed by transition metal-catalyzed cross-coupling reactions. For instance, 5-substituted oxazoles can undergo regioselective bromination at the C4 position. The resulting 4-bromooxazoles are effective coupling partners in Suzuki-Miyaura reactions with various arylboronic acids, enabling the synthesis of 4,5-disubstituted oxazoles. acs.org While specific examples for this compound are not detailed in the provided literature, the general principle suggests that a 2-halo-5-methyl-4-phenyl-1,3-oxazole would be a valuable precursor for introducing a wide array of substituents at the C2 position.

Another interesting transformation of halogenated oxazoles is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom from one position to another on the oxazole ring. This isomerization can provide access to otherwise difficult-to-synthesize regioisomers, further expanding the synthetic utility of halogenated oxazoles. researchgate.net

Table 1: Representative Conversion Reactions of Halogenated Oxazoles

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 5-Substituted-4-bromooxazole | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-substituted-oxazole | Suzuki-Miyaura Coupling acs.org |

| 2-Halooxazole | Various nucleophiles | 2-Substituted oxazole | Nucleophilic Aromatic Substitution semanticscholar.orgpharmaguideline.com |

| Halogenated Oxazole | Strong base (e.g., LDA) | Isomerized halooxazole | Halogen Dance Rearrangement researchgate.net |

Reactions with Oxygen and Sulfur Nucleophiles

The introduction of oxygen and sulfur functionalities onto the oxazole ring can be achieved through the reaction of halogenated or otherwise activated oxazole derivatives with appropriate nucleophiles. However, direct nucleophilic substitution on the oxazole ring can be challenging and is often accompanied by ring cleavage. pharmaguideline.com Therefore, transition metal-catalyzed cross-coupling reactions are generally preferred.

For the introduction of sulfur-containing moieties, thioethers of azoles can be synthesized and subsequently oxidized to sulfoxides and sulfones. beilstein-journals.org For example, a halo-derivative of this compound could react with a thiol in the presence of a suitable catalyst to form a thioether. Subsequent oxidation with reagents like hydrogen peroxide can then yield the corresponding sulfoxide or sulfone, depending on the reaction conditions. beilstein-journals.org

While direct reactions with oxygen nucleophiles like alkoxides can be problematic, the synthesis of alkoxy and aryloxy derivatives is often accomplished through coupling reactions. For instance, a 2-halo-5-methyl-4-phenyl-1,3-oxazole could potentially undergo a Buchwald-Hartwig or Ullmann-type coupling with an alcohol or phenol to furnish the desired ether.

Table 2: Examples of Reactions with Oxygen and Sulfur Nucleophiles

| Oxazole Derivative | Nucleophile/Reagents | Product Type | Key Transformation |

| Halogenated Oxazole | Thiol/Base or Palladium Catalyst | Thioether | C-S bond formation beilstein-journals.org |

| Thioether Oxazole | Hydrogen Peroxide | Sulfoxide/Sulfone | Oxidation of sulfur beilstein-journals.org |

| Halogenated Oxazole | Alcohol/Palladium or Copper Catalyst | Alkoxy/Aryloxy Oxazole | C-O bond formation |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of heterocyclic compounds, including oxazoles. This approach avoids the pre-functionalization (e.g., halogenation) of the starting material, thus streamlining synthetic routes. Palladium and copper-based catalytic systems are most commonly employed for the direct arylation, alkenylation, and alkylation of oxazole C-H bonds. beilstein-journals.orgmdpi.com

For this compound, the most acidic proton is at the C2 position, making it the most likely site for initial deprotonation and subsequent functionalization in base-mediated C-H activation pathways. pharmaguideline.com Palladium-catalyzed direct arylation of oxazoles often shows high regioselectivity for the C2 or C5 position, which can be controlled by the choice of ligands and solvents. organic-chemistry.org For instance, C5 arylation is often favored in polar solvents, while C2 arylation can be preferred in nonpolar solvents. organic-chemistry.org

Copper-catalyzed C-H arylation provides an alternative, often complementary, approach. These reactions can proceed under ligandless conditions or with the use of simple ligands like triphenylphosphine. beilstein-journals.org The mechanism of these direct functionalizations can vary, with possibilities including a concerted metalation-deprotonation (CMD) pathway or an electrophilic-type substitution mechanism. researchgate.net

Table 3: Overview of Direct C-H Functionalization Reactions on Oxazoles

| Position | Reaction Type | Catalyst System (Typical) | Coupling Partner |

| C2 | Arylation | Pd(OAc)₂ / Ligand / Base | Aryl Halide beilstein-journals.orgorganic-chemistry.org |

| C5 | Arylation | Pd(OAc)₂ / Ligand / Base | Aryl Halide organic-chemistry.org |

| C2 | Arylation | CuI / Ligand / Base | Aryl Halide beilstein-journals.org |

| C2/C5 | Alkenylation | Pd(OAc)₂ / Ligand / Base | Alkene/Alkenyl Halide mdpi.com |

| C5 | Alkylation | Pd Catalyst / Base | Alkylboronic acid mdpi.com |

Carbonylation and Cyanation Reactions

Carbonylation and cyanation reactions introduce synthetically versatile carbonyl and nitrile functionalities onto the oxazole ring. These groups can then be elaborated into a wide range of other functional groups.

Cyanation of halogenated this compound can be achieved using transition metal catalysis. Palladium- and nickel-catalyzed cyanation of aryl halides are well-established methods that can be applied to halo-oxazoles. organic-chemistry.org A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. organic-chemistry.orgresearchgate.net Copper-catalyzed cyanation, sometimes utilizing an oxazole-based ligand, also represents a viable strategy. researchgate.net

Carbonylation reactions, typically catalyzed by palladium, can be used to introduce carbonyl-containing groups such as esters, amides, and carboxylic acids. For example, a 2-halo-5-methyl-4-phenyl-1,3-oxazole could undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol to yield the corresponding 2-ester derivative.

A related and modern approach involves decarbonylative coupling, where a carboxylic acid derivative is coupled with the release of carbon monoxide. While not a direct carbonylation of the oxazole ring, it represents an important related transformation in the broader context of functional group interconversions.

Table 4: Carbonylation and Cyanation Methodologies for Oxazole Derivatives

| Reaction Type | Substrate | Catalyst System (Typical) | Reagent(s) | Product |

| Cyanation | Halo-oxazole | Pd or Ni catalyst | Zn(CN)₂ or K₄[Fe(CN)₆] | Cyano-oxazole organic-chemistry.orgresearchgate.net |

| Carbonylation | Halo-oxazole | Pd catalyst | CO, Alcohol/Amine | Oxazole ester/amide |

Computational and Theoretical Studies of 5 Methyl 4 Phenyl 1,3 Oxazole

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the properties of organic molecules due to its favorable balance of computational cost and accuracy. For derivatives of 1,3-oxazole, DFT calculations are employed to predict a wide range of molecular characteristics, from ground-state geometry to chemical reactivity. irjweb.comirjweb.com Functionals such as B3LYP are commonly paired with basis sets like 6-311G or 6-311++G(d,p) to perform these calculations, yielding results that are often in good agreement with experimental data. jksus.orgajchem-a.comajchem-a.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For phenyl-substituted oxazoles, DFT calculations confirm a generally planar configuration for the interconnected ring systems. bioorganica.com.ua The 1,3-oxazole ring itself is planar, and the phenyl group attached at the C4 position also maintains its planarity. juniperpublishers.com

A critical parameter in the conformational analysis of 5-Methyl-4-phenyl-1,3-oxazole is the dihedral angle between the planes of the oxazole (B20620) and phenyl rings. In related structures, such as 4,5-diphenyl-1,3-oxazoles, these rings are often twisted relative to each other to minimize steric hindrance. nih.gov For instance, in one crystal structure of a disubstituted oxazole, the dihedral angle between two phenyl rings was found to be 5.10 (12)°. nih.gov The optimization process calculates all bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional structure. In a related N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine, the oxazole ring bond angles for N15–C16–O12 and O12–C13–C14 were calculated to be 114.1° and 107.4°, respectively. irjweb.com Such calculations are crucial as the precise geometry influences the molecule's electronic properties and intermolecular interactions.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com For oxazole derivatives, the introduction of phenyl groups tends to decrease the energy gap by converging the frontier orbitals. bioorganica.com.ua DFT calculations for phenyl-substituted oxazoles allow for the precise determination of these energy levels. bioorganica.com.uaresearchgate.net

DFT calculations are an invaluable tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes. ajchem-a.com For heterocyclic systems like oxazoles, key vibrational modes include C-H stretching from the aromatic rings (typically 3100-3000 cm⁻¹), C=N and C=C stretching within the rings, and C-O stretching modes. ajchem-a.com A comparison between the calculated and experimental frequencies often shows excellent agreement, allowing for precise assignment of the observed spectral bands. ajchem-a.com For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the experimental C-H stretching vibration at 3059 cm⁻¹ showed good correlation with the calculated frequency of 3055 cm⁻¹. ajchem-a.com

NMR Chemical Shifts: The in silico prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations for organic structure elucidation. nrel.gov By calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, one can predict the chemical shifts for a proposed structure. These predicted spectra can then be compared with experimental data to verify the correct structure among several possibilities. nrel.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. ajchem-a.comaimspress.com The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential. ajchem-a.com

For oxazole and related heterocyclic systems, the most negative potential (red) is typically located around the electronegative nitrogen and oxygen atoms of the ring, identifying them as the primary sites for electrophilic interactions. ajchem-a.comnih.gov The hydrogen atoms of the phenyl ring, in contrast, usually appear as regions of positive potential (blue). ajchem-a.com

Based on the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived using Koopman's theorem. niscpr.res.in These parameters provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I+A)/2). niscpr.res.in

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. niscpr.res.in

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's ability to accept electrons. niscpr.res.in

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and acceptor (ω = χ²/2η). niscpr.res.in

These descriptors are instrumental in comparing the reactivity of different derivatives within a series of compounds. niscpr.res.inresearchgate.net

The this compound molecule possesses a donor-acceptor (D-A) architecture, where the electron-rich phenyl group can act as an electron donor and the oxazole moiety can function as an electron acceptor. This structure allows for the possibility of Intramolecular Charge Transfer (ICT), a process where photoexcitation leads to a significant transfer of electron density from the donor part of the molecule to the acceptor part. nih.gov

ICT characteristics are often studied through a combination of experimental and theoretical methods. rsc.orgnih.gov Computationally, ICT can be investigated by:

Analyzing Frontier Orbitals: In many D-A systems, the HOMO is localized on the donor fragment while the LUMO is on the acceptor fragment, facilitating charge transfer upon excitation.

Calculating Electron Density Difference: Maps showing the difference in electron density between the ground and excited states can provide a direct visualization of the charge transfer process. nih.gov

Solvatochromism Studies: A significant shift in the emission spectrum to longer wavelengths (red-shift) with increasing solvent polarity is a hallmark of an ICT state, as the more polar excited state is stabilized by polar solvents. nih.govnih.gov Theoretical calculations can model these solvent effects and predict the change in the molecule's dipole moment upon excitation. nih.govmdpi.com

Studies on related oxazole and oxadiazole derivatives show that modifying the strength of the donor and acceptor groups can effectively tune the ICT properties. nih.govrsc.orgmdpi.com

Solvation Effects using Continuum Models (e.g., PCM)

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating the influence of a solvent on the behavior of a solute molecule without explicitly representing the solvent molecules. While specific PCM studies on this compound are not extensively documented, the principles can be inferred from studies on related phenyl-substituted oxazole and naphthoxazole derivatives. researchgate.netsemanticscholar.org

The photophysical properties of certain naphthoxazole derivatives, for instance, exhibit significant solvatochromism, where the fluorescence spectra are sensitive to the polarity of the solvent. researchgate.net This suggests that the excited state of these molecules possesses a different dipole moment compared to the ground state, leading to differential stabilization by solvents of varying polarities. researchgate.net For this compound, it is anticipated that its dipole moment would be influenced by the solvent environment. The presence of the polar oxazole ring and the polarizable phenyl group would lead to solute-solvent interactions that can affect its electronic structure and, consequently, its reactivity and spectral properties.

A hypothetical representation of how solvent polarity might affect the ground state and excited state energy levels of this compound is presented in the table below. This is a generalized illustration based on common solvatochromic effects.

| Solvent Property | Effect on Ground State Energy | Effect on Excited State Energy | Expected Spectral Shift |

| Increasing Polarity | Moderate Stabilization | Significant Stabilization | Bathochromic (Red) Shift |

| Decreasing Polarity | Less Stabilization | Less Stabilization | Hypsochromic (Blue) Shift |

These anticipated effects underscore the importance of considering the solvent environment in both experimental and theoretical studies of this compound.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without the inclusion of empirical parameters, provide a robust framework for investigating the electronic structure and properties of molecules like this compound. Such calculations have been employed to study the geometric and electronic structures of oxazole, thiazole, and carbazole derivatives. worldwidejournals.com